1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole
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Overview
Description
1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring. Subsequent reactions with suitable reagents can introduce the imidazole ring, completing the fused system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced into the ring system through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with a single benzimidazole ring.
Imidazole: Contains only the imidazole ring without the fused benzimidazole system.
1,3-Diazole: Another heterocyclic compound with a different ring structure.
Uniqueness
1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3,6-dihydroimidazo[4,5-e]benzimidazole |
InChI |
InChI=1S/C8H6N4/c1-2-6-8(12-4-10-6)7-5(1)9-3-11-7/h1-4H,(H,9,11)(H,10,12) |
InChI Key |
TUCIWEZRXVQWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1NC=N3)N=CN2 |
Origin of Product |
United States |
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